(4-Fenil-1,2,3-Tiadiazol-5-Il)Metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

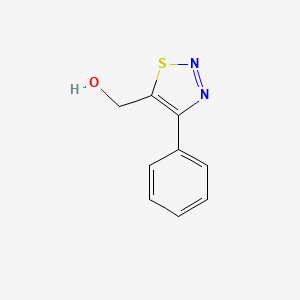

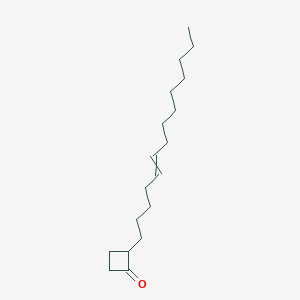

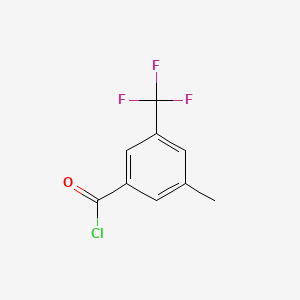

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by its IUPAC name, (4-phenyl-1,2,3-thiadiazol-5-yl)methanol .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol”, has been a subject of extensive research due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a pale-yellow to yellow-brown solid with a melting point of 116-118°C .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El anillo tiadiazol, que está presente en el compuesto “(4-Fenil-1,2,3-Tiadiazol-5-Il)Metanol”, se ha explorado por sus propiedades antimicrobianas. Los estudios han demostrado que los derivados del tiadiazol pueden exhibir una actividad antibacteriana significativa comparable a los fármacos de referencia como la amoxicilina . Además, la detección antifúngica ha revelado eficacia contra cepas como T. harzianum y A. niger .

Potencial Anticancerígeno

Se han sintetizado y evaluado derivados de 1,3,4-tiadiazol por sus efectos citotóxicos contra varias líneas celulares de cáncer humano, incluidas las células MCF-7 (cáncer de mama), HepG2 (cáncer de hígado), A549 (cáncer de pulmón) y HeLa (cáncer de cuello uterino) . Estos estudios tienen como objetivo diseñar análogos de fármacos anticancerígenos conocidos como sorafenib para mejorar la eficacia terapéutica.

Perfil Antimalárico

Los compuestos que contienen la parte 1,3,4-tiadiazol han mostrado una actividad inhibitoria prometedora contra la tuberculosis multirresistente . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos compuestos líderes para combatir infecciones bacterianas desafiantes.

Propiedades Antioxidantes

El potencial antioxidante de los derivados del tiadiazol se ha evaluado mediante métodos como el ensayo DPPH, que mide la capacidad de eliminación de radicales libres . Estos compuestos se comparan con antioxidantes de referencia como el ácido ascórbico para determinar su eficacia.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.

Mode of Action

It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.

Biochemical Pathways

Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds .

Result of Action

Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.

Action Environment

Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .

Safety and Hazards

Direcciones Futuras

The future directions for the research on “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” and its derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could lead to the development of new potent antibacterial, antifungal, and other therapeutic agents .

Análisis Bioquímico

Biochemical Properties

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytokinin oxidase/dehydrogenase, an enzyme involved in the degradation of cytokinins . This interaction can lead to an increase in the lifetime of cytokinins, thereby affecting various physiological processes in plants.

Cellular Effects

The effects of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing mitochondrial abnormalities . This disruption leads to the activation of cell death pathways, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytokinin oxidase/dehydrogenase, thereby increasing the levels of cytokinins . Additionally, it can bind to DNA gyrase, anchoring itself into the active site and affecting the enzyme’s activity . These interactions result in changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cytokinin levels and promoting cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it undergoes hydroxylation in rats and goats, followed by the formation of water-soluble conjugates . This metabolic process facilitates its excretion through urine and feces, indicating its involvement in detoxification pathways.

Transport and Distribution

The transport and distribution of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol within cells and tissues are mediated by specific transporters and binding proteins. It is strongly adsorbed by soil, indicating its potential for environmental persistence . Within cells, it can localize to specific compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to mitochondria can lead to mitochondrial dysfunction and apoptosis . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)